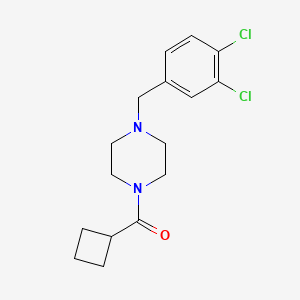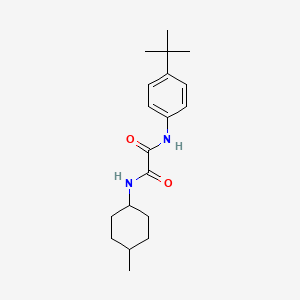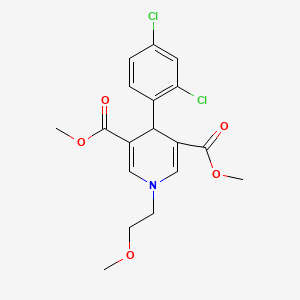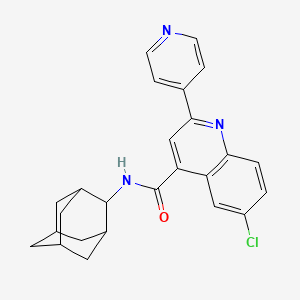
2-cyano-3-(1-isopropyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide
説明
2-cyano-3-(1-isopropyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.13789045 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Acrylamide derivatives, including similar compounds to the one , have been studied for their effectiveness in corrosion inhibition. Research demonstrates that these compounds can effectively inhibit corrosion in certain metal solutions, particularly in nitric acid solutions of copper. For instance, certain acrylamide derivatives have shown high efficiencies as corrosion inhibitors, reaching up to 86.1% effectiveness. This suggests that related compounds like 2-cyano-3-(1-isopropyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide may also have potential applications in corrosion prevention (Abu-Rayyan et al., 2022).
Polymerization and Drug Delivery
Some acrylamide derivatives, specifically those related to N-isopropylacrylamide, have been explored for their controlled polymerization at room temperature. These polymers are of interest in drug delivery systems due to their thermoresponsive properties. Controlled polymerization can lead to more efficient and targeted drug delivery mechanisms (Convertine et al., 2004).
Herbicidal Activities
Research into 2-cyanoacrylates has revealed their potential as effective herbicides. For example, certain 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have shown significant herbicidal activities, suggesting that similar structures in this compound may also possess herbicidal properties (Wang et al., 2004).
Mechanofluorochromic Properties
Acrylamide derivatives have been found to exhibit mechanofluorochromic properties, where they change color under mechanical stress. This property is significant for developing materials with stress-sensing capabilities. The different optical properties due to distinct stacking modes in these compounds highlight their potential in optical applications and materials science (Song et al., 2015).
Optoelectronic Properties
The structure and optoelectronic properties of similar acrylamide derivatives have been extensively studied. These compounds are essential in dye-sensitized solar cells (DSSC) and other optoelectronic applications. Understanding their structural, electronic, and optical properties is crucial for advancing solar cell technology and developing new optoelectronic materials (Fonkem et al., 2019).
Tissue Engineering Applications
Poly(N-isopropyl acrylamide), a related compound, has been developed into scaffolds with controlled porosity for tissue engineering. These scaffolds are thermoresponsive, biodegradable, and show promise for tissue regeneration and engineering, indicating potential similar applications for this compound (Galperin et al., 2010).
特性
IUPAC Name |
(E)-2-cyano-N-(2-nitrophenyl)-3-(1-propan-2-ylindol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14(2)24-13-16(17-7-3-5-9-19(17)24)11-15(12-22)21(26)23-18-8-4-6-10-20(18)25(27)28/h3-11,13-14H,1-2H3,(H,23,26)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOWOYQTAJCCJA-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4590205.png)

![4-{[4-(1-naphthylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4590211.png)
![4-{2-[(3-chloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4590230.png)
![(2E,4E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]hexa-2,4-dienamide](/img/structure/B4590232.png)
![2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2-bromophenyl)acetamide](/img/structure/B4590233.png)

![9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE](/img/structure/B4590247.png)

![N-[1-(1-adamantyl)propyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4590256.png)

![4-{4-(4-chlorophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4590268.png)

![4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4590283.png)
